4-(3,4-二甲氧基苯基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基甲酮 CAS No. 1114886-38-2"

>

4-(3,4-二甲氧基苯基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基甲酮 CAS No. 1114886-38-2"

>

4-(3,4-二甲氧基苯基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

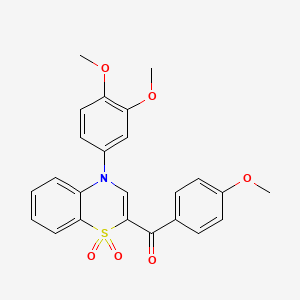

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO6S and its molecular weight is 451.49. The purity is usually 95%.

BenchChem offers high-quality [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成与催化

该化合物因其在可持续角度下的有机化合物合成中的作用而被研究。 它参与了N-杂环与查耳酮的迈克尔加成反应,该反应因其原子经济的合成方案而具有重要意义 。此过程对于创建生物活性化合物至关重要,突出了该化合物在绿色化学和催化中的重要性。

潜在的生物活性化合物开发

该化合物作为潜在的生物活性化合物,已以中等产率制备 。其结构特征有利于与目标分子结合,使其成为开发新药和治疗剂的进一步研究的候选者。

药理学研究

该化合物的衍生物已知具有广泛的生物活性。 它们已被确定为相关的治疗剂,具有潜在的抗癌、抗菌、抗真菌、抗炎和免疫调节特性 。这使得该化合物成为药理学研究中的宝贵前体。

生物活性研究

该化合物已被合成并用于研究以了解其生物活性。 例如,其衍生物已被评估其对生物系统中酶水平的影响 。此类研究对于发现新的治疗方法和了解该化合物在生物通路中的作用至关重要。

材料科学

由于其结构复杂性,该化合物可用于生产新材料。 其衍生物可以作为材料科学中应用于更复杂分子的前体 。

神经药理学

该化合物的某些衍生物可能影响各种脑部疾病,其中涉及小胶质细胞活化的神经炎症在这些疾病的发病机理中起着至关重要的作用 。该领域的研究所得出的结果可能导致针对神经退行性疾病的新治疗方法。

绿色化学

该化合物的合成符合绿色化学的原则,利用环境友好的试剂和条件 。这方面对于可持续生产药物和其他化学产品至关重要。

合成方法学发展

该化合物的合成涉及有趣的合成方法,如氮杂迈克尔反应,该反应提供了获得β-氨基羰基衍生物的途径 。这些方法对于开发有机化学中的新合成路线非常重要。

生物活性

The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a derivative of benzothiazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Core Structure : The benzothiazine moiety contributes to its pharmacological properties.

- Functional Groups : The presence of methoxy groups enhances lipophilicity and may influence biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4H-thiochromen-4-one have been shown to act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) and subsequent parasite unviability . This suggests that the benzothiazine framework may also confer similar antimicrobial activities.

Cytotoxicity

A related study investigated the cytotoxic effects of benzothiazine derivatives on melanoma cells. The compound demonstrated selective cytotoxicity against human melanoma (VMM917) cells while sparing normal cells. The mechanism involved cell cycle arrest at the S phase and reduced melanin production, indicating potential as an alternative chemotherapeutic agent .

Anti-inflammatory Effects

Compounds within the benzothiazine class have been associated with anti-inflammatory activities. For example, certain derivatives have shown efficacy in inhibiting inflammatory pathways and reducing pain responses in various models . This suggests that the compound may also possess anti-inflammatory properties worth exploring further.

The biological activity of 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Oxidative Stress : By increasing ROS levels, the compound may disrupt cellular homeostasis in target organisms.

- Cell Cycle Modulation : The ability to induce cell cycle arrest suggests a targeted approach to cancer therapy.

Case Studies

- Antiparasitic Activity : In a comparative study on 27 newly synthesized compounds targeting tropical diseases (malaria, leishmaniasis), several derivatives exhibited EC50 values below 10 μM, indicating potent antiparasitic activity .

- Melanoma Treatment : A specific derivative was tested against melanoma cells and exhibited a 4.9-fold increase in cytotoxicity compared to normal cells. This highlights the potential for targeted cancer therapies using benzothiazine derivatives .

Data Summary

属性

IUPAC Name |

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6S/c1-29-18-11-8-16(9-12-18)24(26)23-15-25(17-10-13-20(30-2)21(14-17)31-3)19-6-4-5-7-22(19)32(23,27)28/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNTECEPOHWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。